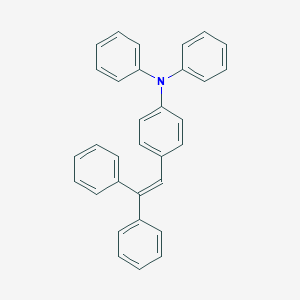

4-(2,2-diphenylethenyl)-N,N-diphenylaniline

Übersicht

Beschreibung

4-(2,2-Diphenylethenyl)-N,N-diphenylaniline is an organic compound with the molecular formula C34H29N It is known for its unique structural properties, which include a diphenylethenyl group attached to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-diphenylethenyl)-N,N-diphenylaniline typically involves the reaction of diphenylacetylene with N,N-diphenylaniline under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,2-Diphenylethenyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Halogenated, nitrated, or alkylated products.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

One of the most significant applications of 4-(2,2-diphenylethenyl)-N,N-diphenylaniline is in the field of organic electronics. This compound exhibits properties that make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Key Properties:

- High Thermal Stability: The compound maintains stability at elevated temperatures, which is crucial for electronic applications.

- Good Charge Transport: It demonstrates effective charge transport properties, essential for the performance of OLEDs and OPVs.

Case Studies:

- A study demonstrated the use of this compound as an electron transport layer in OLEDs, resulting in improved device efficiency and longevity .

- Research on its incorporation into OPVs indicated enhanced power conversion efficiencies due to its favorable energy levels and charge mobility .

Photonics

In photonics, this compound is utilized for its optical properties. Its ability to emit light upon excitation makes it valuable in various optical applications.

Applications:

- Fluorescent Dyes: The compound is used as a fluorescent dye in biological imaging due to its strong fluorescence properties.

- Nonlinear Optical Materials: Its nonlinear optical characteristics are exploited in devices that require frequency conversion and optical modulation.

Research Findings:

- Studies have shown that incorporating this compound into photonic devices can enhance signal processing capabilities due to its nonlinear optical responses .

Therapeutic Applications

Emerging research suggests potential therapeutic applications for this compound in the medical field.

Mechanism of Action:

- Preliminary studies indicate that this compound may interact with specific biological pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Case Studies:

- In vitro studies have explored its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its mechanism and efficacy as an anti-cancer agent .

Material Science

The compound's unique chemical structure allows it to be used in various material science applications.

Applications:

- Polymer Composites: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.

- Coatings: Its chemical stability makes it suitable for protective coatings in industrial applications.

Research Insights:

Wirkmechanismus

The mechanism of action of 4-(2,2-diphenylethenyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with electron transport chains in organic semiconductors, facilitating charge transfer and improving the efficiency of electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,2-Diphenylethenyl)-N,N-di(p-tolyl)aniline

- 4-(2,2-Diphenylethenyl)-N,N-di(m-tolyl)aniline

- 4-(2,2-Diphenylethenyl)-N,N-di(o-tolyl)aniline

Uniqueness

4-(2,2-Diphenylethenyl)-N,N-diphenylaniline stands out due to its specific structural configuration, which imparts unique electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and electronic devices, distinguishing it from other similar compounds.

Biologische Aktivität

4-(2,2-Diphenylethenyl)-N,N-diphenylaniline (commonly referred to as DPE-DPA) is a compound of significant interest in the fields of organic electronics and biochemistry. Its unique structural features promote various biological activities, particularly in cell signaling and potential therapeutic applications. This article summarizes the biological activity of DPE-DPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DPE-DPA is characterized by its diphenylethenyl moiety attached to a diphenylaniline backbone. This structure contributes to its electronic properties and biological interactions.

- Molecular Formula : C26H24N

- Molecular Weight : 360.48 g/mol

- Solubility : Soluble in organic solvents such as chloroform and toluene.

DPE-DPA exhibits biological activity primarily through its interaction with cellular signaling pathways. It has been shown to affect calcium signaling, which plays a crucial role in various cellular processes.

- Calcium Signaling : DPE-DPA can modulate intracellular calcium levels, influencing muscle contraction, neurotransmitter release, and signal transduction pathways.

- Protein Interactions : The compound has been identified as an inhibitor of certain protein kinases, which are critical for regulating cellular functions.

Biological Activity Overview

The biological activities of DPE-DPA can be categorized into several key areas:

- Antioxidant Activity : DPE-DPA has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.

- Anticancer Properties : Preliminary studies suggest that DPE-DPA may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Research indicates that DPE-DPA may protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Biological Activities of DPE-DPA

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| DPE-DPA | Moderate | Significant | Yes |

| HA-1004 Hydrochloride | Low | Moderate | No |

| Fluo-3 | High | Low | Yes |

Case Studies

-

Antioxidant Activity Study

- A study evaluated the antioxidant capacity of DPE-DPA using various assays (DPPH, ABTS). Results indicated a significant reduction in free radical levels when treated with DPE-DPA, suggesting its utility in mitigating oxidative damage in cells.

-

Anticancer Research

- In vitro studies on human cancer cell lines demonstrated that DPE-DPA effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

-

Neuroprotection Investigation

- Research involving neuronal cell cultures exposed to oxidative stress showed that DPE-DPA significantly reduced cell death compared to control groups. This effect was attributed to its ability to modulate calcium influx and enhance cellular resilience.

Eigenschaften

IUPAC Name |

4-(2,2-diphenylethenyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N/c1-5-13-27(14-6-1)32(28-15-7-2-8-16-28)25-26-21-23-31(24-22-26)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZIGUQDQIALBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397500 | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89114-90-9 | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-diphenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89114-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-di-phenylbenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089114909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,2-Diphenylethenyl)-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2-diphenylethenyl)-N,N-di-phenylbenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.